molecular formula C7H7O4S- B1663762 p-Cresol sulfate CAS No. 3233-58-7

p-Cresol sulfate

Cat. No. B1663762
CAS RN: 3233-58-7
M. Wt: 187.2 g/mol
InChI Key: WGNAKZGUSRVWRH-UHFFFAOYSA-N
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Description

p-Cresol sulfate (pCS) is a protein-bound uremic toxin . It is a gut microbiota-derived metabolite of aromatic amino acids, tyrosine, phenylalanine, and uremic toxin . pCS levels typically increase with the progression of chronic kidney disease and in patients with progressive multiple sclerosis .


Synthesis Analysis

Industrially, p-cresol is prepared mainly by a two-step route beginning with the sulfonation of toluene . The sulfonate salt undergoes basic hydrolysis to give the sodium salt of the cresol . A biomimetic synthetic route for p-cresol sulfate has been presented . Another synthetic pathway involves the diazotization of p-toluidine to form a diazonium intermediate, which is then quenched by urea and followed by hydrolysis to give the final product p-cresol .


Molecular Structure Analysis

The chemical formula of p-Cresol sulfate is C7H8O4S . Its exact mass is 188.01 and its molecular weight is 188.197 .


Chemical Reactions Analysis

p-Cresol sulfate is a metabolite of tyrosine, which is bound to albumin and hence poorly removed by conventional hemodialysis . The interaction between p-cresol sulfate and other substances can be influenced by the inhibition of glucuronidation .


Physical And Chemical Properties Analysis

p-Cresol is a colorless prismatic crystal with a density of 1.0347 g/ml . It has a melting point of 35.5 °C and a boiling point of 201.8 °C . It is soluble in water, ethanol, and diethyl ether .

Scientific Research Applications

Characterization and Metabolism

  • Role in Uremic Toxicity : p-Cresol sulfate, as a primary metabolite of p-cresol, is recognized as a uremic toxin linked to toxicities and mortalities. The sulfotransferases (SULT) responsible for p-cresol sulfate formation have been characterized, with human recombinant SULT1A1 identified as the primary enzyme. Research indicates potential therapeutic agents, like mefenamic acid, for reducing the formation of p-cresol sulfate and aiding in detoxification (Rong & Kiang, 2021).

  • Analysis in Uremic and Normal Serum : Techniques such as gas chromatography-mass spectrometric analysis have been utilized to measure p-cresol and its conjugated metabolites in uremic and normal serum. These methods aid in understanding the distribution and concentration of p-cresol sulfate in different physiological states (de Loor et al., 2005).

Environmental and Health Applications

  • Removal from Water Solutions : The application of a membrane contactor for the simultaneous removal of p-cresol and Cr(III) ions from water solutions has been studied. This research contributes to environmental efforts in purifying water from harmful substances (Witek-Krowiak et al., 2009).

  • marker for cardiovascular disease risk in renal patients, extending beyond traditional markers of glomerular filtration (Meijers et al., 2010).

Cellular and Molecular Impact

  • Induction of Cellular Inflammation : p-Cresol sulfate and indoxyl sulfate, structurally similar uremic toxins, have been studied for their effects on inducing cellular inflammation. They stimulate significant cellular inflammation, suggesting a similar immune response in cultured proximal renal tubular cells. This highlights their potential role in kidney injury and the molecular mechanisms underlying their inflammatory effects (Sun et al., 2013).

  • Effects on Mitochondrial Dynamics and Functions : The impact of p-cresol sulfate on mitochondrial dynamics and functions has been explored, revealing that it impairs aerobic and anaerobic metabolism and causes mitochondrial fission. These findings suggest that mitochondrial injury is a major pathological mechanism for uremic intoxication related to chronic kidney disease and its complications (Sun et al., 2017).

Other Relevant Studies

  • Binding and Activation of Renal EGF Receptor : Studies have suggested that indoxyl sulfate and p-cresol sulfate induce kidney tissue remodeling through direct binding and activation of the renal EGF receptor. This provides insight into the molecular mechanisms of tissue remodeling caused by these compounds (Sun et al., 2015).

  • Dietary Influence on Production : Research on vegetarians and omnivores has shown that diet significantly influences the production of p-cresol sulfate and indoxyl sulfate. Vegetarians tend to have markedly lower production rates of these compounds, implicating diet as a key factor in their generation (Patel et al., 2012).

Safety And Hazards

p-Cresol sulfate is corrosive and high levels can cause skin burns and internal burns if ingested, in addition to liver and kidney damage, and possibly death . It is recommended to use personal protective equipment, avoid contact with skin, eyes, and clothing, and avoid ingestion and inhalation .

Future Directions

Urinary p-cresol sulfate may function as a sensitive and convenient therapeutic indicator on the effectiveness of antibiotics and fecal microbiota transplantation (FMT) for the desired manipulation of gut microbiota in human patients . The gut microbiota could be a future target to decrease pCS levels and its toxicity, even at earlier stages of CKD, aiming at slowing down the progression of the disease and decreasing the cardiovascular burden .

properties

IUPAC Name

(4-methylphenyl) hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O4S/c1-6-2-4-7(5-3-6)11-12(8,9)10/h2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGNAKZGUSRVWRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80404921
Record name p-Cresol sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name p-Cresol sulfate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011635
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

p-Cresol sulfate

CAS RN

3233-58-7
Record name p-Cresol sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3233-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Cresol sulfate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Cresol sulfate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name P-CRESOL SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56M34ZQY1S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name p-Cresol sulfate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011635
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,900
Citations
AW Martinez, NS Recht, TH Hostetter… - Journal of the American …, 2005 - journals.lww.com
Protein-bound solutes are poorly cleared by dialysis. Among the most extensively studied of these solutes is p-cresol, which has been shown to be toxic in vitro. This study examined the …
Number of citations: 285 journals.lww.com
WC Liu, Y Tomino, KC Lu - Toxins, 2018 - mdpi.com
… Key Contribution: Uremic toxins such as indoxyl sulfate and p-cresol sulfate induce inflammatory reactions and worsen both renal and cardiovascular functions. AST-120, a uremic toxin …
Number of citations: 130 www.mdpi.com
KP Patel, FJG Luo, NS Plummer… - Clinical journal of the …, 2012 - ncbi.nlm.nih.gov
… The colon-derived solutes include p-cresol sulfate (PCS) and indoxyl sulfate (IS), which are produced by bacterial metabolism of the amino acids tyrosine and tryptophan, respectively (4,…
Number of citations: 210 www.ncbi.nlm.nih.gov
T Shafi, TL Sirich, TW Meyer, TH Hostetter… - Kidney international, 2017 - Elsevier
… association of predialysis total p-cresol sulfate, indoxyl sulfate… a twofold higher p-cresol sulfate was significantly associated … trial, uremic solutes p-cresol sulfate, indoxyl sulfate, hippurate…
Number of citations: 73 www.sciencedirect.com
CY Sun, HH Hsu, MS Wu - Nephrology Dialysis Transplantation, 2013 - academic.oup.com
Background p-Cresol sulfate (PCS) and indoxyl sulfate (IS) have important roles in the kidney injury. The aim of this study was to determine the inflammatory response to PCS and IS. …
Number of citations: 171 academic.oup.com
O Camacho, MC Rosales, T Shafi… - Nephrology Dialysis …, 2016 - academic.oup.com
Background The protein-bound solutes p-cresol sulfate (PCS) and indoxyl sulfate (IS) accumulate to high plasma levels in renal failure and have been associated with adverse events. …
Number of citations: 32 academic.oup.com
T Gryp, R Vanholder, M Vaneechoutte, G Glorieux - Toxins, 2017 - mdpi.com
If chronic kidney disease (CKD) is associated with an impairment of kidney function, several uremic solutes are retained. Some of these exert toxic effects, which are called uremic toxins…
Number of citations: 292 www.mdpi.com
JF Winchester, TH Hostetter, TW Meyer - American Journal of Kidney …, 2009 - ajkd.org
… In the present study, they show that high plasma p-cresol sulfate levels also are associated with high concentrations of endothelial microparticles (EMPs). These microparticles are …
Number of citations: 14 www.ajkd.org
B Sankowski, K Księżarczyk, E Raćkowska, S Szlufik… - Clinica Chimica …, 2020 - Elsevier
… In PD higher ratio CSF/plasma for indoxyl sulfate and p-cresol sulfate was seen. … Impacts of indoxyl sulfate and p-cresol sulfate on chronic kidney disease and mitigating effects of AST-…
Number of citations: 65 www.sciencedirect.com
SC Summers, JM Quimby, A Isaiah… - Journal of veterinary …, 2019 - Wiley Online Library
… dysbiosis has been documented in humans with chronic kidney disease (CKD) and is thought to contribute to production of the uremic toxins indoxyl sulfate (IS) and p‐cresol sulfate (…
Number of citations: 58 onlinelibrary.wiley.com

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